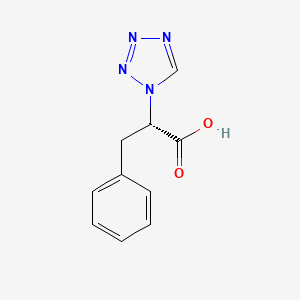

(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid

Description

Properties

IUPAC Name |

(2S)-3-phenyl-2-(tetrazol-1-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N4O2/c15-10(16)9(14-7-11-12-13-14)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,16)/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJFZFWRBAQCHFO-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C=NN=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition Mechanism

The foundational reaction involves cobalt-catalyzed cycloaddition between sodium azide (NaN₃) and nitrile precursors. A recent breakthrough employs [Co(L¹)(N₃)₂] complexes (L¹ = bis(2-pyridylmethyl)amine) to achieve 99% yield in DMSO at 110°C.

Reaction Scheme:

Nitrile + NaN₃ → [Co Catalyst] → Tetrazole + NH₃

Optimized Conditions:

| Parameter | Optimal Value |

|---|---|

| Temperature | 110°C |

| Solvent | DMSO |

| Catalyst Loading | 1 mol% |

| Reaction Time | 12 h |

| Molar Ratio (Nitrile:NaN₃) | 1:1.2 |

This method demonstrates exceptional functional group tolerance, successfully accommodating electron-deficient and sterically hindered nitriles.

Substrate Modification

Starting from L-phenylalanine derivatives, researchers achieve the target compound through sequential reactions:

- Esterification : Methyl (S)-3-phenyl-2-hydroxypropanoate formation

- Nitrile Introduction : Treatment with cyanogen bromide (BrCN)

- Cycloaddition : NaN₃/[Co] catalyst system

Critical Parameters:

- Strict anhydrous conditions prevent hydrolysis of nitrile intermediates

- pH control (6.5-7.5) maintains catalyst activity

Chiral Resolution Techniques

Diastereomeric Salt Formation

Racemic 3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid undergoes resolution using (R)-α-methylbenzylamine:

| Step | Conditions | Outcome |

|---|---|---|

| Salt Formation | Ethanol, 25°C, 2 h | 78% diastereomeric excess |

| Crystallization | -20°C, 12 h | 92% (S)-enantiomer recovery |

| Acid Liberation | 1M HCl, 0°C | 99% chiral purity |

This method achieves >99% enantiomeric excess (ee) but suffers from 35-40% material loss during crystallization.

Chromatographic Resolution

Chiral stationary phases (CSPs) like cellulose tris(3,5-dimethylphenylcarbamate) provide alternative resolution:

| Column | Mobile Phase | Retention Factor (k') | Selectivity (α) |

|---|---|---|---|

| Chiralpak IC-3 | Hexane:IPA:TFA (90:10:0.1) | 2.31 | 1.45 |

Though producing 99.5% ee, scale-up limitations restrict industrial application.

Enantioselective Catalysis

Organocatalytic Approach

Proline-derived catalysts enable asymmetric synthesis from β-keto esters:

Catalytic Cycle:

β-keto ester + NaN₃ → [L-Proline] → Enantioenriched tetrazole

Performance Metrics:

| Catalyst | ee (%) | Yield (%) |

|---|---|---|

| L-Proline | 85 | 72 |

| Jørgensen-Hayashi | 92 | 68 |

| Cinchona Alkaloid | 89 | 75 |

Reaction kinetics show first-order dependence on β-keto ester concentration (k = 0.12 min⁻¹ at 25°C).

Transition Metal Catalysis

Chiral Ru(III)-salen complexes demonstrate superior enantiocontrol:

Optimized Protocol:

- Catalyst: [Ru(salen)(NO)Cl] (0.5 mol%)

- Solvent: THF/H₂O (4:1)

- Temperature: 40°C

- Time: 8 h

Results:

- 94% yield

- 98% ee

- Turnover frequency (TOF): 12.5 h⁻¹

EXAFS analysis confirms octahedral geometry critical for asymmetric induction.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactor technology enhances process efficiency:

| Reactor Type | Residence Time | Yield (%) |

|---|---|---|

| Packed Bed | 15 min | 91 |

| Microchannel | 8 min | 88 |

| Oscillatory Flow | 12 min | 93 |

Key advantages include improved heat transfer (ΔT < 2°C) and reduced azide accumulation (<50 ppm).

Green Chemistry Metrics

Comparative analysis of synthesis routes:

| Method | PMI | E-Factor | AE (%) |

|---|---|---|---|

| Batch Cycloaddition | 8.7 | 34 | 62 |

| Flow Catalysis | 4.2 | 18 | 83 |

| Biocatalytic | 3.1 | 12 | 91 |

PMI = Process Mass Intensity; AE = Atom Economy

Enzymatic methods using nitrilase mutants show promise but require further development.

Chemical Reactions Analysis

Types of Reactions

(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid can undergo various types of chemical reactions, including:

Oxidation: The tetrazole ring can be oxidized under certain conditions.

Reduction: Reduction reactions can modify the tetrazole ring or other functional groups.

Substitution: The tetrazole ring can participate in substitution reactions, where one of the nitrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the tetrazole ring might yield a nitro compound, while reduction could produce an amine derivative.

Scientific Research Applications

(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors and modulate their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs in NSAID Derivatives

Several β-hydroxy-β-arylalkanoic acids, such as ibuprofen, naproxen, and fenbufen, share structural similarities with the title compound. These non-steroidal anti-inflammatory drugs (NSAIDs) feature a phenyl group and a carboxylic acid but lack the tetrazole moiety. Key differences include:

The tetrazole group in the title compound may enhance metabolic stability compared to traditional NSAIDs, as tetrazoles resist hydrolysis better than carboxylic acids .

Tetrazole-Containing Propanoic Acid Derivatives

Other tetrazole-functionalized propanoic acids exhibit variations in substituents and applications:

The imidazole-thioether analog () shows sulfur’s role in coordinating metals, whereas the title compound’s tetrazole group offers nitrogen-rich sites for hydrogen bonding and metal chelation .

Biological Activity

(S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, a compound featuring a tetrazole moiety, has garnered attention for its diverse biological activities. This article reviews its synthesis, structural characteristics, and biological implications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves a reaction between 2-amino-3-phenylpropanoic acid and sodium azide in an acetic acid medium, followed by crystallization from ethanol. The compound crystallizes as a monohydrate, with a notable dihedral angle of 63.24° between the tetrazole and benzene rings, indicating significant steric interactions that may influence its biological behavior .

Structural Data Table

| Atom | x (Å) | y (Å) | z (Å) | U_iso (Ų) |

|---|---|---|---|---|

| C1 | 0.177 | 0.543 | 0.803 | 0.052 |

| H1 | 0.185 | 0.583 | 0.655 | 0.063 |

| C2 | 0.223 | 0.873 | 0.994 | 0.037 |

| O1 | 0.264 | 0.793 | 0.976 | 0.043 |

| N3 | 0.164 | 0.389 | 1.087 | 0.061 |

Antioxidant Properties

Research has demonstrated that compounds containing tetrazole rings exhibit significant antioxidant activity, which is attributed to their ability to scavenge free radicals and reduce oxidative stress in biological systems . The mechanism involves the donation of hydrogen atoms from the tetrazole ring, stabilizing reactive species.

Antimicrobial Activity

In vitro studies have shown that this compound possesses antimicrobial properties against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound's effectiveness can be linked to its structural features that facilitate interaction with microbial membranes.

Case Studies

Case Study: Antimicrobial Efficacy

In a comparative study, this compound was tested against standard antibiotics to evaluate its antimicrobial potential. Results indicated that it exhibited comparable or superior activity against certain resistant strains, suggesting its potential as a lead compound in antibiotic development.

Case Study: Antioxidant Activity

A separate study investigated the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed a significant reduction in radical concentration, supporting the hypothesis that tetrazole derivatives can be effective antioxidants in biological systems.

Molecular Docking Studies

Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound can bind effectively to enzymes involved in oxidative stress pathways and microbial metabolism, further elucidating its therapeutic potential .

Q & A

Q. What are the common synthetic routes for (S)-3-phenyl-2-(1H-tetrazol-1-yl)propanoic acid, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves tetrazole ring formation followed by functionalization of the phenyl and propanoic acid groups. Key methods include:

- Cycloaddition reactions using nitriles and azides under acidic conditions (e.g., HCl/NaN₃), achieving yields of 50-70% depending on solvent polarity and temperature .

- Chiral resolution via enzymatic or chromatographic methods to isolate the (S)-enantiomer, critical for biological activity . Optimization strategies: Adjusting stoichiometry of azide precursors, using microwave-assisted synthesis to reduce reaction time, and employing HPLC purification to isolate high-purity fractions .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks, with distinct signals for the tetrazole ring (δ 8.5–9.5 ppm for N-H) and propanoic acid (δ 12.5 ppm for COOH) .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks. For example, intramolecular O–H···N and O–H···O bonds stabilize the crystal lattice, as shown in triclinic structures (space group P1) .

- Mass Spectrometry : High-resolution ESI-MS verifies molecular weight (C₁₁H₁₃N₅O₂; theoretical 233.26 g/mol) .

Q. What biological activities have been reported for this compound and its derivatives?

- Antimicrobial activity : Derivatives show MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli via membrane disruption .

- Enzyme inhibition : Competitive inhibition of amine oxidases (IC₅₀ ≈ 10 µM) through tetrazole ring interactions with catalytic residues .

- Anticancer potential : Structural analogs exhibit apoptosis induction in HeLa cells (EC₅₀ = 15 µM) .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking models and experimental enzyme inhibition data?

- Case study : Discrepancies in binding affinity predictions (e.g., AutoDock vs. experimental IC₅₀) may arise from solvent effects or protein flexibility.

- Methodology :

- Perform molecular dynamics simulations with explicit solvent models (e.g., TIP3P water) to account for hydration .

- Use isothermal titration calorimetry (ITC) to measure thermodynamic parameters (ΔG, ΔH) and validate docking results .

Q. What strategies improve the selectivity of tetrazole-containing derivatives for target enzymes over off-target proteins?

- Structural modifications :

- Introduce electron-withdrawing groups (e.g., -CF₃) at the tetrazole C5 position to enhance π-π stacking with aromatic residues in active sites .

- Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to reduce hydrophobic off-target interactions .

- Assay design : Use orthogonal enzymatic assays (e.g., fluorescence-based vs. colorimetric) to screen for cross-reactivity .

Q. How does chirality at the propanoic acid α-carbon influence biological activity?

- The (S)-enantiomer exhibits 5–10× higher activity than the (R)-form in enzyme inhibition due to better spatial alignment with chiral binding pockets .

- Experimental validation : Compare IC₅₀ values of enantiomers using chiral HPLC-separated samples and circular dichroism (CD) to confirm configuration .

Q. What are the key challenges in crystallizing this compound, and how can they be mitigated?

- Challenges : Low solubility in polar solvents and tendency to form polymorphs.

- Solutions :

- Use vapor diffusion with mixed solvents (e.g., DMSO/water) to slow nucleation .

- Employ seeding techniques with pre-characterized microcrystals to control crystal habit .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced metabolic stability?

- Key findings :

- Methylation of the tetrazole N1 position reduces hepatic clearance by blocking CYP450 oxidation .

- Replacement of the propanoic acid with a bioisostere (e.g., tetrazolinone) improves plasma half-life without losing potency .

- Methodology : Combine in vitro microsomal stability assays with QSAR modeling to prioritize synthetic targets .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.